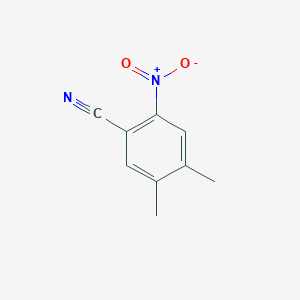![molecular formula C13H20O4 B173547 Diethyl spiro[3.3]heptane-2,6-dicarboxylate CAS No. 132616-34-3](/img/structure/B173547.png)
Diethyl spiro[3.3]heptane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl spiro[3.3]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₀O₄. It is a diester of spiro[3.3]heptane-2,6-dicarboxylic acid, characterized by a spirocyclic structure that imparts unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive molecular configuration and reactivity.
Mechanism of Action
Biochemical Pathways
There is limited information available on the biochemical pathways affected by Diethyl spiro[3.3]heptane-2,6-dicarboxylate
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is relatively stable under normal temperature and dry conditions . It is soluble in organic solvents such as ether and xylene . It should be stored away from heat sources and oxidizing agents, strong acids, and strong bases to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate typically involves the esterification of spiro[3.3]heptane-2,6-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Spiro[3.3]heptane-2,6-dicarboxylic acid+2C2H5OHH2SO4Diethyl spiro[3.3]heptane-2,6-dicarboxylate+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Spiro[3.3]heptane-2,6-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl spiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: The parent acid of diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Spiro[3.3]heptane-2,6-dimethanol: A reduced form of the ester.
Spiro[3.3]heptane-2,6-dicarboxamide: An amide derivative of the acid.
Uniqueness
This compound is unique due to its ester functional groups, which impart distinct reactivity compared to its acid, alcohol, and amide counterparts. The ester groups make it more suitable for certain chemical transformations and applications, particularly in organic synthesis and materials science.
Properties
IUPAC Name |
diethyl spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWXXQQMIJNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564076 |
Source


|
| Record name | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132616-34-3 |
Source


|
| Record name | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B173464.png)
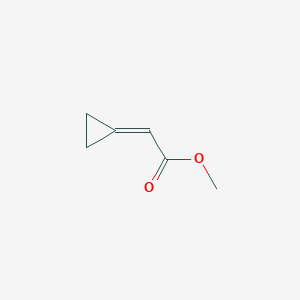

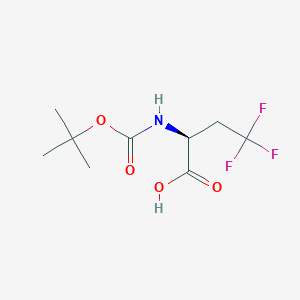
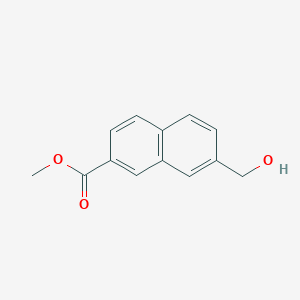
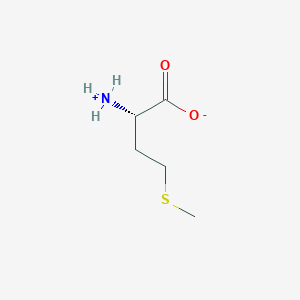
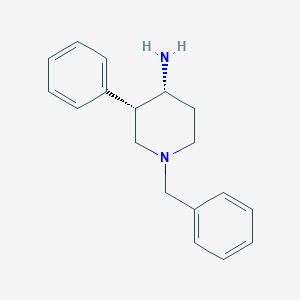
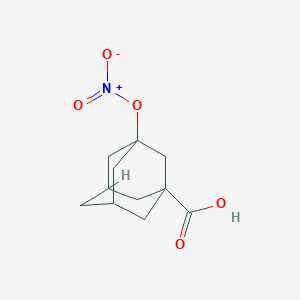
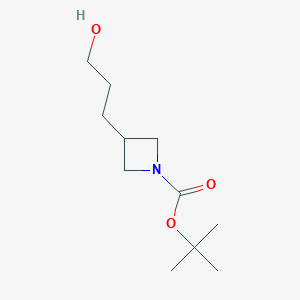

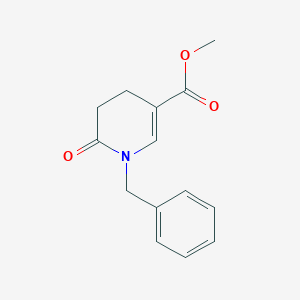

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
